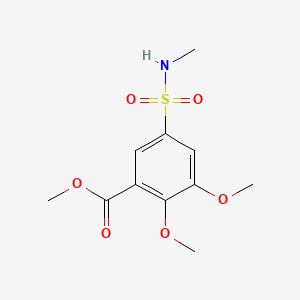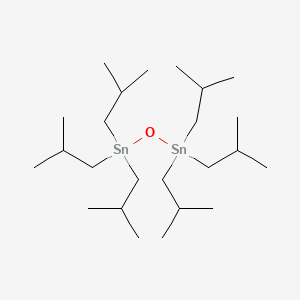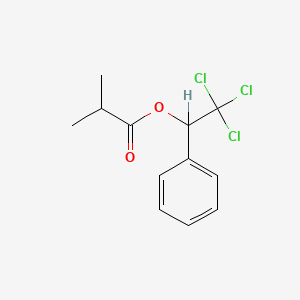
2,2,2-Trichloro-1-phenylethyl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-phenylethyl isobutyrate is a heterocyclic organic compound with the molecular formula C₁₂H₁₃Cl₃O₂ and a molecular weight of 295.589 g/mol . It is also known by its IUPAC name, (2,2,2-trichloro-1-phenylethyl) 2-methylpropanoate . This compound is primarily used for research purposes and is known for its unique chemical properties.
Métodos De Preparación
The synthesis of 2,2,2-Trichloro-1-phenylethyl isobutyrate typically involves the esterification of 2,2,2-trichloro-1-phenylethanol with isobutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2,2-Trichloro-1-phenylethyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-1-phenylethyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-1-phenylethyl isobutyrate involves its interaction with specific molecular targets and pathways. The trichloromethyl group is known to participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of enzymatic activities and other cellular processes .
Comparación Con Compuestos Similares
2,2,2-Trichloro-1-phenylethyl isobutyrate can be compared with other similar compounds such as:
2,2,2-Trichloro-1-phenylethanol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2,2,2-Trichloro-1-phenylethyl acetate: Another ester derivative with comparable reactivity and applications.
2,2,2-Trichloro-1-phenylethyl propionate: Similar in structure but with different ester groups, leading to variations in chemical behavior and applications.
This compound stands out due to its unique combination of the trichloromethyl and phenylethyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
72929-02-3 |
|---|---|
Fórmula molecular |
C12H13Cl3O2 |
Peso molecular |
295.6 g/mol |
Nombre IUPAC |
(2,2,2-trichloro-1-phenylethyl) 2-methylpropanoate |
InChI |
InChI=1S/C12H13Cl3O2/c1-8(2)11(16)17-10(12(13,14)15)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
Clave InChI |
WPPIDRMGMMPCMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OC(C1=CC=CC=C1)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


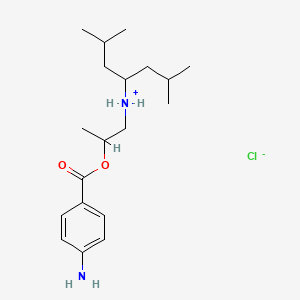
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)

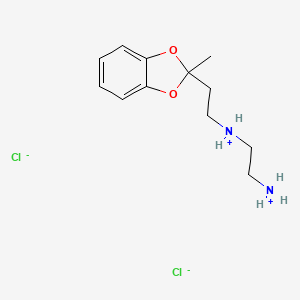
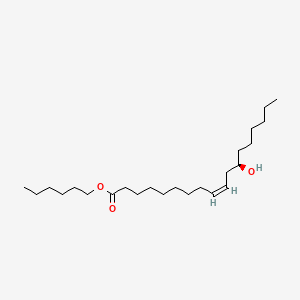
![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)
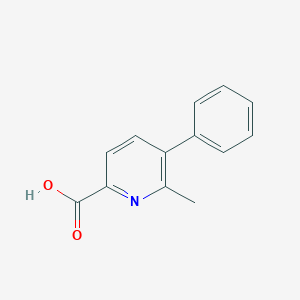

![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)
